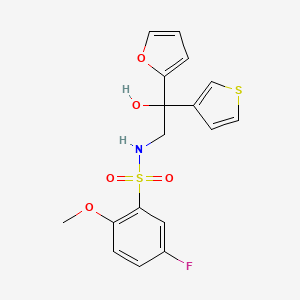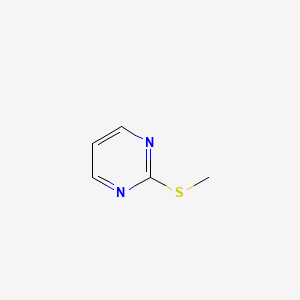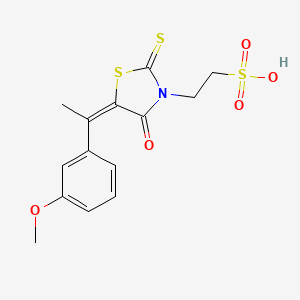
5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the compound’s functional groups, stereochemistry, and molecular conformation .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, stability, reactivity, etc .Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Medicinal Chemistry
The synthesis of sulfonamide derivatives, including structures related to 5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, has been extensively studied for their potential applications in medicinal chemistry. These compounds are of interest due to their ability to act as selective inhibitors for various biological targets. For example, benzenesulfonamide derivatives have been synthesized and evaluated for their cyclooxygenase inhibitory activities, revealing insights into the structural requirements for selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory agents with fewer side effects (Hiromasa Hashimoto et al., 2002).
Fluorine's Role in Drug Design
The incorporation of fluorine atoms into organic molecules, a common feature in the chemical structure of interest, has been shown to significantly impact their biological activity and pharmacokinetic properties. Studies on fluorinated heterocycles, including those with furan and thiophene rings, have highlighted the importance of fluorine in increasing the metabolic stability and binding affinity of drug candidates. These characteristics are essential for the development of more potent and selective therapeutic agents (E. Dvornikova et al., 2003).
Anticancer Activity
Sulfonamide derivatives have also been synthesized and tested for their anticancer properties. Notably, aminothiazole-paeonol derivatives, sharing a similar sulfonamide moiety, have demonstrated significant inhibitory effects on various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. These findings support the potential of sulfonamide-based compounds in the development of novel anticancer therapies (Chia-Ying Tsai et al., 2016).
Electrophilic Fluorination
The development of new electrophilic fluorinating reagents has been a significant area of research, with applications in the synthesis of fluorinated compounds, including those containing the sulfonamide functional group. These reagents facilitate the selective introduction of fluorine atoms into target molecules, enabling the fine-tuning of their physicochemical properties for improved drug efficacy and selectivity (H. Yasui et al., 2011).
Molecular Probes and Fluorophores
The design and synthesis of fluorescent probes based on sulfonamide derivatives have been explored for various applications, including the detection and quantification of biologically relevant species. Compounds with specific binding affinities can serve as powerful tools for studying biological processes at the molecular level, offering insights into the mechanisms of disease and facilitating the development of diagnostic methods (H. Coleman et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S2/c1-23-14-5-4-13(18)9-15(14)26(21,22)19-11-17(20,12-6-8-25-10-12)16-3-2-7-24-16/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQRZCHFNUHZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

![2-phenyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2922332.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)
![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)
![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)

![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)

